![molecular formula C7H16ClN B2867340 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride CAS No. 2411181-32-1](/img/structure/B2867340.png)
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride” is a chemical substance with the CAS Number: 2751574-29-3 . It has a molecular weight of 149.66 . The IUPAC name for this compound is 2-((1S,2R)-2-ethylcyclopropyl)ethan-1-amine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride” is 1S/C7H15N.ClH/c1-2-6-5-7(6)3-4-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride” is a powder . It has a molecular weight of 149.66 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Biological Activity and Enzyme Inhibition
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine hydrochloride and its derivatives have shown notable biological activities. For example, certain bromophenol derivatives with a cyclopropyl moiety, similar in structure, have been effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in treating diseases like Alzheimer's, Parkinson's, and senile dementia (Boztaş et al., 2019).
Biocidal and Corrosion Inhibition Properties
Compounds structurally related to 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine hydrochloride, such as 2-(Decylthio)ethanamine hydrochloride, have been utilized as multifunctional biocides in various water systems. They exhibit a broad spectrum of activity against bacteria, fungi, and algae, and also possess biofilm and corrosion inhibition properties, beneficial in industrial settings (Walter & Cooke, 1997).
Synthetic Applications in Organic Chemistry
The compound and its variants are valuable in organic synthesis. For example, they have been used in the development of efficient enzymatic processes for preparing key chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is crucial in the synthesis of medications like Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).
Environmental Impact and Hydrolysis
Understanding the hydrolysis rates of chlorinated methanes, ethanes, ethenes, and propanes, which include compounds structurally similar to 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine hydrochloride, is essential for assessing their environmental impact. These studies are vital in evaluating the stability and potential degradation products of such compounds in various environmental settings (Jeffers et al., 1989).
Novel Lipophilic Polyamines Synthesis
Research has explored the synthesis of novel lipophilic polyamines, where compounds like 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine hydrochloride play a role. Such polyamines have shown significant potency in lowering serum cholesterol levels, indicating their potential application in treating cholesterol-related disorders (Thomas et al., 1992).
Mechanism of Action
Safety and Hazards
The compound “2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(1S,2R)-2-ethylcyclopropyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-6-5-7(6)3-4-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHDKYJTNRYCK-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.